N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide

Lipophilicity Physicochemical profiling Drug-likeness

Generic acyl phenyl urea analogs often lack the critical meta-CF3 motif, compromising SAR reproducibility. This compound provides a structurally differentiated scaffold with computed XLogP3=3, TPSA=79.5 Ų, and 4 rotatable bonds. • Enables precise mapping of meta-trifluoromethyl effects on antidiabetic target engagement. • Standard pack sizes (10 mg, 50 mg, 100 mg, bulk) with custom synthesis available. • Verified CAS 891018-44-3 guarantees pharmacophore integrity and batch-to-batch consistency.

Molecular Formula C16H14F3N3O3
Molecular Weight 353.301
CAS No. 891018-44-3
Cat. No. B2834040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide
CAS891018-44-3
Molecular FormulaC16H14F3N3O3
Molecular Weight353.301
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-4-8-13(9-11)25-10-14(23)21-22-15(24)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,23)(H2,20,22,24)
InChIKeyIGNOFJDIKCXHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Class and Procurement Identity


N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide (CAS 891018-44-3; PubChem CID 3313713) is a synthetic, small-molecule phenylaminocarbonyl urea derivative with the IUPAC name 1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea [1]. It belongs to the broader structural class of carbonylamino-substituted acyl phenyl urea derivatives, a chemotype disclosed in the patent literature as possessing blood-glucose-lowering activity relevant to type 2 diabetes research [2]. The compound has a molecular formula of C₁₆H₁₄F₃N₃O₃, a molecular weight of 353.30 g/mol, a computed XLogP3 of 3, and a topological polar surface area of 79.5 Ų, placing it within drug-like physicochemical space [1].

Compound Class Carbonylamino-substituted acyl phenyl urea derivative
Key Structural Motif Meta-trifluoromethyl phenoxy with semicarbazide linker
Research Context Patent-derived chemotype for type 2 diabetes metabolic studies

Why Generic Substitution Fails


Within the carbonylamino-substituted acyl phenyl urea series, the nature and position of substituents on both the phenoxy ring and the phenylurea terminus critically modulate pharmacodynamic potency and physicochemical properties [1]. The presence of a meta-trifluoromethyl (-CF₃) group on the phenoxy ring in this compound imparts a distinct combination of electron-withdrawing character, enhanced lipophilicity (XLogP3 = 3), and metabolic stabilization relative to unsubstituted or halogen-only analogs [2]. Generic substitution by compounds lacking this specific meta-CF₃ phenoxy motif—such as the 4-fluoro or unsubstituted phenoxy variants (e.g., CAS 905432-78-2)—can alter hydrogen-bond acceptor topology, rotatable bond geometry (4 rotatable bonds), and the overall three-dimensional pharmacophore, which are critical determinants of target engagement in the acyl phenyl urea antidiabetic class [2]. Procurement without verifying the exact CAS registry number therefore risks obtaining a structurally similar but pharmacologically non-equivalent compound.

Meta-CF₃ phenoxy motif
Substitution with unsubstituted or 4-fluoro phenoxy analogs may alter lipophilicity and pharmacophore topology, shifting target engagement profile.
Regioisomer mismatch
Ortho- or para-CF₃ phenoxy isomers modify electron distribution and metabolic soft spots; may not reproduce meta-substituted binding mode.
Semicarbazide linker variation
Compounds lacking the internal hydrazine-like nitrogen (e.g., simpler diaryl ureas) reduce hydrogen-bond donor count, altering protein-ligand interaction geometry.

Quantitative Differentiation Evidence


Meta-Trifluoromethyl Substitution Enhances Lipophilicity

The compound contains a meta-CF₃ substituent on the phenoxy ring, which imparts a computed XLogP3 value of 3 [1]. By comparison, structurally related phenoxyacetyl phenylurea derivatives lacking the trifluoromethyl group (e.g., 2-phenoxy-N-phenylacetamide, CAS 18705-01-6) have a lower computed XLogP of approximately 2.3, reflecting reduced lipophilicity [2]. The trifluoromethyl group is a well-established lipophilicity-enhancing bioisostere that can improve membrane permeability and metabolic stability in drug-like molecules, and its presence in this specific chemotype is a distinguishing procurement criterion [3].

Lipophilicity shift
Cross-study comparable
Δ XLogP +0.7
Target: XLogP3 = 3
vs
2-Phenoxy-N-phenylacetamide: XLogP ≈ 2.3
Reported lipophilicity increase supports cell-based assay design for permeability studies.
Computed XLogP3; Δ +0.7 may shift compound distribution and membrane partitioning.
Lipophilicity Physicochemical profiling Drug-likeness

Semicarbazide Linker Hydrogen-Bond Donor/Acceptor Profile

The compound possesses three hydrogen-bond donors (HBD) and six hydrogen-bond acceptors (HBA), as computed by PubChem [1]. The central semicarbazide-like linker (-C(=O)NH-NH-C(=O)-) provides an additional HBD relative to simpler acyl phenyl urea derivatives lacking the internal hydrazine-like nitrogen. For instance, typical diaryl urea derivatives such as sorafenib-related compounds (e.g., 4-[4-[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide) possess a single urea -NH-C(=O)-NH- motif with only two HBDs [2]. The additional donor in this compound enables a distinct hydrogen-bonding network that may alter binding mode and selectivity at the target, which is relevant for researchers seeking to diversify lead scaffolds within the acyl phenyl urea antidiabetic series [3].

H‑bond donor profile
Class-level inference
+1 HBD; TPSA +11.5 Ų
Target: 3 HBD, 6 HBA, TPSA 79.5 Ų
vs
Diaryl urea class: typically 2 HBD, TPSA ≈ 68 Ų
Distinct H‑bond network alters target binding geometry and selectivity profile.
Scaffold diversification; binding mode interpretation is context-dependent.
Hydrogen bonding Pharmacophore modeling Target engagement

Rotatable Bond Count and Conformational Flexibility

With four rotatable bonds, this compound occupies an intermediate conformational space between highly flexible (≥6 rotatable bonds) and more rigid (≤2 rotatable bonds) acyl urea chemotypes [1]. By comparison, the close analog 1-(3,5-dimethylphenyl)-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea (C₁₈H₁₈F₃N₃O₃, MW 381.35) possesses five rotatable bonds due to the additional methyl substituents, which can increase entropic penalty upon binding . The four-rotatable-bond profile of the target compound balances pre-organization with sufficient flexibility to adopt bioactive conformations, a property relevant to fragment-based and structure-guided lead optimization campaigns within this chemotype series [2].

Rotatable bond count
Cross-study comparable
Δ −1 rotatable bond
Target: 4 rotatable bonds
vs
Dimethylphenyl analog: 5 rotatable bonds
Balanced conformational flexibility supports lead optimization and binding thermodynamics.
Reduced entropic penalty may shift binding entropy; requires target-specific validation.
Conformational analysis Ligand efficiency Scaffold diversity

Positional Specificity of Meta-Trifluoromethyl Substitution

The trifluoromethyl group in this compound is positioned at the meta (3-) position of the phenoxy ring, as confirmed by the IUPAC name 1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea [1]. This is distinct from ortho- and para-substituted analogs such as {2-[2-(trifluoromethyl)phenoxy]acetyl}urea (CAS 1007766-63-3, ortho-CF₃) and 4-(3-trifluoromethylphenoxy)-phenylurea herbicides (para-phenoxy urea class) [2]. Meta-substitution influences the electron density distribution on the aromatic ring differently than ortho- or para-substitution, which can modulate oxidative metabolism (CYP450 susceptibility), π-stacking interactions, and the spatial orientation of the phenoxy side chain, all of which are critical parameters for target binding in the acyl phenyl urea antidiabetic pharmacophore [3].

Meta-CF₃ positional specificity
Cross-study comparable
Meta (3‑) substitution
Target: meta-CF₃ on phenoxy ring
vs
Ortho- or para-CF₃ isomers (e.g., CAS 1007766-63-3, ortho)
Regioisomerism impacts electronic properties, metabolism, and 3D pharmacophore geometry.
Positional specificity is essential for reproducible SAR studies.
Regioisomerism Structure-activity relationship Metabolic stability

Heavy Atom Count and Molecular Complexity

The compound has a heavy atom count of 25 and a complexity score of 454, as computed by Cactvs [1]. These values place it in a lead-like or drug-like space, above typical fragment hits (heavy atom count ≤ 16, complexity ≤ 300) but below overly complex, high-molecular-weight leads [2]. In the context of carbonylamino-substituted acyl phenyl urea derivatives described for type 2 diabetes, this compound retains the key semicarbazide pharmacophore while maintaining a molecular weight of 353.30 g/mol, which is within the range associated with favorable ADME profiles [3]. Compounds with higher heavy atom counts (e.g., those incorporating additional fused heterocycles) may exhibit reduced solubility and permeability, making this compound a practical intermediate-complexity scaffold for lead optimization.

Heavy atom count & complexity
Class-level inference
25 heavy atoms (intermediate)
Target: 25 heavy atoms, complexity 454
vs
Fragments ≤16 heavy atoms; advanced leads >30
Balanced complexity window supports hit-to-lead exploration without advanced lead liabilities.
May avoid solubility/permeability penalties of heavier congeners; review needed.
Molecular complexity Fragment-based drug discovery Lead-likeness

Therapeutic Implication in Type 2 Diabetes Target Space

The compound's core scaffold falls within the Markush structure of carbonylamino-substituted acyl phenyl urea derivatives claimed to exhibit therapeutically utilizable blood sugar-lowering action [1]. This patent family (including US20050014822A1 and DE10302452B4) builds upon prior art from Novo Nordisk's WO 9946236, which describes carbonylamino-substituted acyl phenyl urea derivatives as effective in type 2 diabetes models [1]. While specific in vivo glycemic efficacy data for CAS 891018-44-3 has not been publicly disclosed, the structural inclusion within this extensively documented patent space provides class-level anchoring for its intended pharmacological application, distinguishing it from structurally analogous but therapeutically unrelated phenoxyphenyl ureas developed as herbicides (e.g., EP 0084149 A2) [2].

Patent target space
Class-level inference
Patent class: US20050014822A1 (antidiabetic)
Distinguishes antidiabetic research tool from herbicidal phenoxyphenyl ureas.
No in vivo efficacy data disclosed for this specific CAS; class-level context only.
Type 2 diabetes Antihyperglycemic Acyl phenyl urea

Optimal Research and Procurement Application Scenarios


Type 2 Diabetes Lead Optimization and Scaffold Diversification

Researchers engaged in hit-to-lead or lead optimization programs targeting type 2 diabetes can deploy this compound as a structurally differentiated scaffold within the carbonylamino-substituted acyl phenyl urea series. The meta-trifluoromethylphenoxy motif (XLogP3 = 3) and the unique semicarbazide linker (3 HBD, 6 HBA) provide a distinct physicochemical profile compared to simpler diaryl ureas, enabling systematic exploration of lipophilicity-hydrogen bonding trade-offs that govern target binding and pharmacokinetics [1][2]. The compound's intermediate complexity (25 heavy atoms, MW 353.30) makes it suitable for further elaboration with polar or solubilizing groups without breaching drug-like property thresholds [1].

Regioisomeric Selectivity and Structure-Activity Relationship Studies

The compound's specific meta-substitution pattern on the phenoxy ring (3-CF₃) offers a defined reference point for comparative structure-activity relationship (SAR) studies with ortho- and para-CF₃ regioisomers (e.g., CAS 1007766-63-3, ortho-CF₃) . Such regioisomeric profiling is essential for mapping the electronic and steric requirements of the biological target's binding pocket, as the position of the electron-withdrawing trifluoromethyl group alters ring electron density, metabolic soft-spot topology, and the spatial trajectory of the phenoxyacetyl side chain [3].

Computational Chemistry and Pharmacophore Model Building

The well-defined computed properties (rotatable bond count = 4, TPSA = 79.5 Ų, XLogP3 = 3) and the presence of a hydrazine-like internal nitrogen make this compound a valuable input for pharmacophore model construction and molecular docking studies focused on glucose-lowering acyl urea targets [1]. Its four rotatable bonds balance conformational sampling tractability with adequate flexibility to explore bioactive conformations, positioning it as a practical probe for in silico screening campaigns aimed at identifying novel antidiabetic hits within the phenylurea chemical space [4].

Differentiating Antidiabetic Leads from Herbicidal Phenylureas

The compound's structural membership in the carbonylamino-substituted acyl phenyl urea patent family (US20050014822A1) explicitly associates it with antidiabetic pharmacology, in contrast to structurally similar phenoxyphenyl ureas developed as herbicides (e.g., EP 0084149 A2 class) [2][3]. Procurement teams and screening laboratories can utilize this compound as a reference standard for developing selectivity assays that discriminate between mammalian metabolic enzyme targets and plant-specific pathways, ensuring that lead series are profiled for therapeutic selectivity early in the discovery cascade.

Application
Selection Property
Validation Focus
Type 2 diabetes lead optimization
Meta-CF₃ semicarbazide scaffold differentiation
Lipophilicity and H‑bond profiling for target binding
Regioisomeric SAR profiling
Meta- vs ortho/para-CF₃ substitution
Electronic and steric target pocket mapping
Computational pharmacophore modeling
Defined rotatable bond and TPSA geometry
Conformational sampling and in silico screening accuracy
Antidiabetic vs herbicidal selectivity
Patent-defined chemotype class (US20050014822A1)
Mammalian vs plant target selectivity profiling
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